3,4-Dimethylthieno[2,3-b]thiophene
Overview
Description
Synthesis Analysis
The synthesis of thienothiophenes, including 3,4-dimethyl variants, often involves strategic approaches to form the desired structures. For example, Nakayama et al. (1996) described the synthesis and characterization of dimers, trimers, and tetramers of thienothiophene derivatives, showcasing the versatility of these compounds in forming complex structures with potentially useful electronic properties (Nakayama et al., 1996). These synthesis strategies are critical for tailoring the properties of thienothiophenes for specific applications.
Molecular Structure Analysis
The molecular structure of thienothiophenes, including the 3,4-dimethyl variant, is crucial for their chemical and physical properties. The arrangement of the sulfur atoms within the heterocyclic framework can significantly influence the electronic characteristics of these compounds. For instance, the X-ray single crystal structure analysis performed by some researchers reveals the intricacies of the molecular arrangements and how they impact the properties of these compounds. Such structural insights are essential for understanding and optimizing the performance of thienothiophenes in various applications.
Chemical Reactions and Properties
Thienothiophenes undergo a variety of chemical reactions, reflecting their versatile chemical properties. For example, the work by Kheder and Mabkhot (2012) on synthesizing novel bis-thiadiazole and bis-thiazole derivatives of thieno[2,3-b]thiophene underscores the compound's utility in forming diverse chemical structures with potential antimicrobial applications (Kheder & Mabkhot, 2012). These reactions highlight the compound's reactivity and the potential for creating a wide range of derivatives with valuable properties.
Scientific Research Applications
Synthesis and Antimicrobial Applications
3,4-Dimethylthieno[2,3-b]thiophene has been utilized in the synthesis of novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives. These compounds, featuring the thieno[2,3-b]thiophene moiety, have demonstrated promising antimicrobial properties (Kheder & Mabkhot, 2012).
Material Synthesis and Characterization
The compound has been important in synthesizing and characterizing dimers, trimers, and tetramers of thienothiophenes and related structures, contributing significantly to the understanding of their physical properties like UV/Vis spectral and CV oxidation potentials (Nakayama et al., 1996).
Facilitation of Diverse Chemical Reactions
It serves as a useful starting material for synthesizing a variety of thieno[2,3-b]thiophenes under phase-transfer catalysis conditions. This versatility aids in creating compounds like hydrazide derivatives, triazole derivatives, and others (El-Saghier, 1993).
Development of Fluorescence Chemosensors
A fluorogenic probe based on 3,4-dimethylthieno[2,3-b]thiophene has been developed, showing high selectivity for Pb(II) ions in neutral buffer solutions. This indicates its potential in environmental monitoring and detection applications (Cao et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,4-dimethylthieno[2,3-b]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S2/c1-5-3-9-8-7(5)6(2)4-10-8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRGJNXSXWLXTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384851 | |
Record name | 3,4-dimethylthieno[2,3-b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylthieno[2,3-b]thiophene | |
CAS RN |
175202-58-1 | |
Record name | 3,4-Dimethylthieno[2,3-b]thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175202-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-dimethylthieno[2,3-b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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